molecular formula C17H19N7OS B4296638 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine

2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine

Cat. No.: B4296638
M. Wt: 369.4 g/mol
InChI Key: JDPNYMQTDQFIDH-UHFFFAOYSA-N
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Description

2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine is a complex organic compound with a unique structure that combines a triazine ring, a morpholine ring, and a cyclopenta[b]thieno[3,2-e]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino or morpholine groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound.

Scientific Research Applications

2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and morpholine-containing molecules, such as:

Uniqueness

What sets 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine apart is its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c18-12-10-8-9-2-1-3-11(9)20-15(10)26-13(12)14-21-16(19)23-17(22-14)24-4-6-25-7-5-24/h8H,1-7,18H2,(H2,19,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPNYMQTDQFIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C4=NC(=NC(=N4)N5CCOCC5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
Reactant of Route 2
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
Reactant of Route 3
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
Reactant of Route 4
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine

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